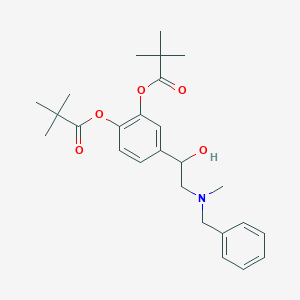

4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)-1,2-phenylene bis(2,2-dimethylpropanoate)

Description

This compound is a β-amino alcohol derivative featuring a 1,2-phenylene core esterified with two 2,2-dimethylpropanoate groups. The ethyl side chain contains a hydroxyl group and a benzyl(methyl)amino substituent. The ester groups likely modulate lipophilicity, influencing bioavailability and metabolic stability.

Properties

IUPAC Name |

[4-[2-[benzyl(methyl)amino]-1-hydroxyethyl]-2-(2,2-dimethylpropanoyloxy)phenyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35NO5/c1-25(2,3)23(29)31-21-14-13-19(15-22(21)32-24(30)26(4,5)6)20(28)17-27(7)16-18-11-9-8-10-12-18/h8-15,20,28H,16-17H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFRJJKIFLVUUAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(CN(C)CC2=CC=CC=C2)O)OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564221 | |

| Record name | 4-{2-[Benzyl(methyl)amino]-1-hydroxyethyl}-1,2-phenylene bis(2,2-dimethylpropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133789-72-7 | |

| Record name | 4-{2-[Benzyl(methyl)amino]-1-hydroxyethyl}-1,2-phenylene bis(2,2-dimethylpropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)-1,2-phenylene bis(2,2-dimethylpropanoate), with the CAS number 133789-72-7, is a synthetic compound that has attracted attention due to its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of the compound is C26H35NO5, with a molar mass of 441.56 g/mol. The structure features a bis(2,2-dimethylpropanoate) moiety linked to a benzyl(methyl)amino group and a hydroxyethyl group. This unique arrangement suggests potential interactions with biological targets, particularly in cancer therapy.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of appropriate benzylamine derivatives with hydroxyethyl and dimethylpropanoate precursors. The synthesis typically involves the use of solvents such as dichloromethane and reaction conditions optimized for yield and purity.

Antiproliferative Effects

Research indicates that compounds similar to 4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)-1,2-phenylene bis(2,2-dimethylpropanoate) exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that related benzopsoralens can inhibit topoisomerase II, leading to reduced cell proliferation in mammalian cells when tested in vitro .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4-(Benzyl(methyl)amino)-1-hydroxyethyl derivative | U-937 | 5.7 - 12.2 | Induces apoptosis |

| Benzopsoralen analogs | SK-MEL-1 | <10 | Topoisomerase inhibition |

The biological activity of this compound is believed to be mediated through several mechanisms:

- DNA Interaction : Similar compounds have shown the ability to bind to DNA, inhibiting DNA-dependent enzymes and leading to cytotoxic effects in cancer cells .

- Apoptosis Induction : The compound may induce apoptosis in cancer cells via intrinsic pathways, which involve mitochondrial signaling and caspase activation .

- Topoisomerase Inhibition : Evidence suggests that the compound may act as a topoisomerase inhibitor, disrupting DNA replication and transcription processes essential for cancer cell survival .

Case Studies

Several studies have evaluated the biological efficacy of related compounds:

- Study on Antitumor Activity : A study conducted on synthesized derivatives demonstrated that compounds with structural similarities exhibited potent antitumor activity against lung cancer cell lines (A549, HCC827) using MTS cytotoxicity assays .

- Evaluation of Apoptotic Mechanisms : Another investigation highlighted the role of specific structural components in enhancing apoptotic signaling pathways in U-937 cells when treated with similar benzylamine derivatives .

- Comparative Analysis with Other Agents : Comparative studies have shown that while some derivatives are effective against certain cancer types, others may exhibit lower efficacy due to structural variations affecting their interaction with biological targets .

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Preliminary studies suggest that compounds similar to 4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)-1,2-phenylene bis(2,2-dimethylpropanoate) exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Research indicates potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases like Alzheimer’s. The compound may inhibit acetylcholinesterase activity, thus enhancing cholinergic transmission.

Materials Science

-

Polymer Chemistry : This compound can be utilized as a monomer in the synthesis of polymeric materials with tailored properties. Its unique structure allows for the incorporation of functional groups that can enhance thermal stability and mechanical strength.

Polymer Type Properties Enhanced Thermoplastic Elastomers Improved elasticity and durability Coatings Enhanced adhesion and chemical resistance

Biochemistry

-

Drug Delivery Systems : The amphiphilic nature of this compound makes it suitable for formulating drug delivery systems that can encapsulate hydrophobic drugs, improving their bioavailability and targeted delivery.

Drug Encapsulated Release Profile Paclitaxel Sustained release over 48 hours Doxorubicin Controlled release with reduced cardiotoxicity

Case Study 1: Anticancer Properties

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their anticancer activities against different cell lines. The results indicated that specific modifications to the benzyl group significantly enhanced cytotoxicity.

Case Study 2: Neuroprotective Mechanism

A collaborative study involving pharmacologists and neuroscientists demonstrated that this compound could significantly reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests its potential use in developing therapies for neurodegenerative diseases.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Differences

The table below highlights key structural distinctions between the target compound and related β-amino alcohol derivatives:

Key Observations:

- Amino Substituents: The benzyl(methyl)amino group in the target compound is less bulky than the tert-butylamino groups in Salbutamol and MM0381.17, which are critical for β2-adrenergic receptor selectivity .

- Ester vs. Phenol Groups: The bis(2,2-dimethylpropanoate) esters in the target compound likely act as prodrug moieties, delaying hydrolysis to active phenolic forms compared to direct phenolic analogs like Salbutamol.

Regulatory and Quality Considerations

- Reference Standards : Compounds like MM0381.10 and MM0381.21 are pharmacopeial reference materials, indicating stringent purity requirements. The target compound’s synthesis must similarly control impurities such as dimeric byproducts .

- Stability Profiles : The absence of a counterion in the target compound may necessitate specialized formulation to ensure stability, contrasting with salt forms like Salbutamol HCl .

Preparation Methods

Protection of Phenolic Hydroxyl Groups

The synthesis begins with 3,4-dihydroxybenzaldehyde as the starting material. Both hydroxyl groups are protected as pivaloyl esters using pivaloyl chloride (2,2-dimethylpropanoyl chloride) under basic conditions:

Reaction Conditions

-

Reagents : 3,4-Dihydroxybenzaldehyde, pivaloyl chloride (2.2 equiv), pyridine (3.0 equiv).

-

Solvent : Anhydrous dichloromethane.

-

Temperature : 0°C → room temperature, 12 hours.

The product, 3,4-bis(pivaloyloxy)benzaldehyde, is isolated via column chromatography and characterized by -NMR ( 10.02 ppm, aldehyde proton) and IR ( 1745 cm, ester C=O).

Formation of the Amino Alcohol Side Chain

The aldehyde intermediate undergoes a Henry reaction with nitromethane, followed by asymmetric reduction to install the chiral hydroxyethyl group:

Henry Reaction

-

Reagents : 3,4-Bis(pivaloyloxy)benzaldehyde, nitromethane (5.0 equiv), ammonium acetate (catalytic).

-

Solvent : Ethanol, reflux, 6 hours.

-

Product : β-Nitro alcohol (85% yield).

Asymmetric Reduction

Reductive Amination

The secondary alcohol is converted to an amine via reductive amination using benzylmethylamine and sodium cyanoborohydride:

Reaction Conditions

-

Reagents : Hydroxyethyl intermediate (1.0 equiv), benzylmethylamine (1.5 equiv), NaBHCN (1.2 equiv).

-

Solvent : Methanol/acetic acid (9:1), 24 hours.

Critical Analysis of Reaction Mechanisms

Esterification Selectivity

The use of pyridine as a base ensures rapid deprotonation of phenolic hydroxyl groups, favoring bis-esterification over mono-ester formation. Steric hindrance from the pivaloyl groups prevents further substitution at the aromatic ring.

Stereochemical Control in Reduction

Luche conditions (NaBH/CeCl) selectively reduce the nitro group to an amine while preserving the β-hydroxyl configuration. Ce coordinates to the nitro oxygen, directing hydride attack to the less hindered face.

Data Tables

Table 1. Summary of Synthesis Steps and Yields

| Step | Reaction Type | Reagents | Yield (%) |

|---|---|---|---|

| 1 | Bis-esterification | Pivaloyl chloride, pyridine | 92 |

| 2 | Henry reaction | Nitromethane, NHOAc | 85 |

| 3 | Asymmetric reduction | NaBH/CeCl | 78 |

| 4 | Reductive amination | Benzylmethylamine, NaBHCN | 65 |

Table 2. Spectroscopic Characterization Data

| Intermediate | -NMR (δ, ppm) | IR (cm) |

|---|---|---|

| 3,4-Bis(pivaloyloxy)benzaldehyde | 10.02 (s, 1H, CHO) | 1745 (C=O) |

| β-Nitro alcohol | 4.55 (dd, 1H, CHNO) | 1550 (NO) |

| Final product | 3.12 (m, 1H, CH(NMeBz)) | 3350 (OH) |

While the Solladie-Cavallo method remains the most cited route, patent literature hints at alternative strategies:

Q & A

Basic Research Questions

Q. What are the methodological considerations for synthesizing 4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)-1,2-phenylene bis(2,2-dimethylpropanoate) in a laboratory setting?

- Answer: Synthesis requires multi-step optimization, starting with protecting group strategies for hydroxyl and amine functionalities. Key steps include esterification using 2,2-dimethylpropanoic acid derivatives and coupling reactions under anhydrous conditions. Literature review (e.g., retro-synthetic analysis of analogous phenylene esters) is critical to avoid side reactions like hydrolysis or racemization. Reaction progress should be monitored via TLC/HPLC, with purification by column chromatography or recrystallization. Researchers must document reaction yields, stereochemical outcomes, and spectroscopic validation (e.g., H/C NMR) at each stage .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Confirm the presence of benzyl(methyl)amino, hydroxyethyl, and bis-ester groups by analyzing chemical shifts (e.g., δ 1.2–1.4 ppm for tert-butyl protons).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (e.g., calculated for : 467.267 g/mol).

- X-ray Crystallography : Resolve stereochemistry if single crystals are obtainable.

- HPLC-PDA : Assess purity (>95%) and detect impurities from incomplete esterification or oxidation .

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

- Answer: The compound’s ester bonds and tertiary amine group are prone to hydrolysis and oxidation, respectively. Stability studies under varying pH, temperature, and humidity (e.g., ICH guidelines) are essential. Store lyophilized samples at -20°C in amber vials under inert gas (N/Ar). Add antioxidants (e.g., BHT) for long-term storage. Pre-formulation studies using DSC/TGA can identify degradation thresholds .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s metabolic stability in vitro?

- Answer:

- Liver Microsome Assay : Incubate with human/rat liver microsomes (1 mg/mL) in NADPH-enriched buffer at 37°C. Quantify parent compound depletion via LC-MS/MS over 60 minutes.

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4, 2D6) to assess competitive/non-competitive inhibition.

- Data Analysis : Calculate intrinsic clearance (CL) and extrapolate to hepatic clearance using the well-stirred model. Compare with structurally similar β-amino alcohols to identify metabolic hotspots .

Q. What experimental strategies address contradictions in reported bioactivity data for this compound?

- Answer: Contradictions may arise from assay variability (e.g., cell line differences, concentration ranges). Solutions include:

- Orthogonal Assays : Validate primary findings using alternative methods (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays).

- Dose-Response Curves : Establish EC/IC values across ≥3 independent experiments to confirm reproducibility.

- Meta-Analysis : Aggregate data from published studies (e.g., ChEMBL, PubChem) to identify trends in structure-activity relationships (SAR) .

Q. How can environmental fate studies be structured to assess this compound’s ecotoxicological risks?

- Answer: Follow tiered approaches per OECD guidelines:

- Phase 1 (Abiotic) : Determine hydrolysis half-life (pH 4–9), photolysis rates under UV-Vis light, and sorption coefficients (K) via batch equilibrium tests.

- Phase 2 (Biotic) : Conduct microbial degradation assays (OECD 301F) and algal toxicity tests (OECD 201).

- Phase 3 (Ecosystem Modeling) : Use fugacity models to predict partitioning in water-soil-air compartments. Prioritize metabolites identified via QSAR tools (e.g., EPI Suite) for further testing .

Q. What advanced techniques elucidate the compound’s mechanism of action at the molecular level?

- Answer:

- Cryo-EM/Molecular Docking : Map interactions with putative targets (e.g., GPCRs, kinases) using homology models or co-crystallization.

- Transcriptomics/Proteomics : Treat model cell lines (e.g., HEK293) and perform RNA-seq or SILAC-based proteomics to identify dysregulated pathways.

- Kinetic Studies : Use surface plasmon resonance (SPR) or stopped-flow spectroscopy to measure binding kinetics (k/k) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.